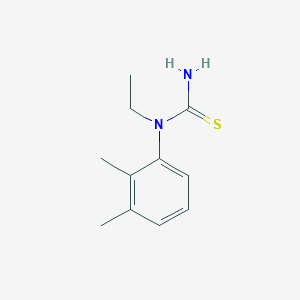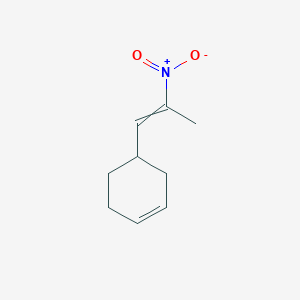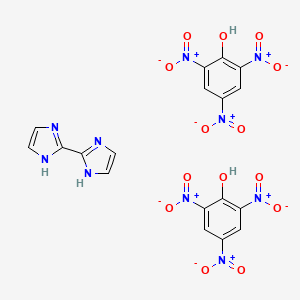
1H-Indole, 3-(di-1H-indol-3-ylmethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol, 3-(di-1H-indol-3-ilmetil)-1-metil- es un complejo compuesto orgánico perteneciente a la familia del indol. Los derivados del indol son conocidos por su amplia gama de actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. Este compuesto en particular presenta una estructura única con múltiples unidades de indol, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Indol, 3-(di-1H-indol-3-ilmetil)-1-metil- generalmente implica la reacción de derivados de indol con aldehídos en condiciones ácidas. Un método común es la adición sin disolvente de indol a aldehídos, que puede ser catalizada por óxido de calcio (CaO) en presencia de paraformaldehído . Esta reacción se lleva a cabo en condiciones secas, lo que significa que no se utiliza ningún disolvente, lo que hace que el proceso sea más respetuoso con el medio ambiente.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. La elección de catalizadores y parámetros de reacción es crucial para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Indol, 3-(di-1H-indol-3-ilmetil)-1-metil- experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila son comunes, en las que el anillo de indol reacciona con electrófilos como halógenos o grupos nitro.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o neutro.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: Halogenación utilizando bromo (Br2) en ácido acético.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácido indol-3-carboxílico, mientras que la reducción puede producir indol-3-metanol.
Aplicaciones Científicas De Investigación
1H-Indol, 3-(di-1H-indol-3-ilmetil)-1-metil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se ha estudiado por sus posibles propiedades antibacterianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1H-Indol, 3-(di-1H-indol-3-ilmetil)-1-metil- implica su interacción con varios objetivos moleculares y vías. Se sabe que suprime la proliferación celular e induce apoptosis en células cancerosas . Los anillos de indol ricos en electrones del compuesto le permiten interactuar con sitios electrófilos en moléculas biológicas, lo que lleva a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1H-Indol-3-carbaldehído: Otro derivado del indol utilizado como precursor en la síntesis orgánica.
Ácido 1H-Indol-3-propanoico: Conocido por su actividad biológica y utilizado en química medicinal.
1H-Indol-3-ilmetanamina: Se utiliza en la síntesis de varios compuestos bioactivos.
Singularidad
1H-Indol, 3-(di-1H-indol-3-ilmetil)-1-metil- es único debido a sus múltiples unidades de indol, lo que aumenta su actividad biológica y lo convierte en un compuesto versátil para diversas aplicaciones. Su capacidad de experimentar varios tipos de reacciones químicas también aumenta su singularidad.
Propiedades
Número CAS |
444144-68-7 |
|---|---|
Fórmula molecular |
C26H21N3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
3-[bis(1H-indol-3-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C26H21N3/c1-29-16-22(19-10-4-7-13-25(19)29)26(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h2-16,26-28H,1H3 |
Clave InChI |
BFNZXOWICUDYBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)






![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
